molecular formula C12H11ClN2O4 B2959687 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1262865-49-5

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2959687
CAS No.: 1262865-49-5
M. Wt: 282.68
InChI Key: QGQJMJIVJHVHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of 1H-Pyrazole-3-Carboxylic Acid Scaffolds in Bioactive Compounds

The 1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in drug discovery, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a carboxylic acid group at the 3-position. This configuration enables diverse non-covalent interactions, including hydrogen bonding via the carboxylic acid moiety and π-π stacking through the aromatic ring, making it amenable to target binding in biological systems.

Table 1: Clinically Approved Drugs Featuring the Pyrazole-3-Carboxylic Acid Scaffold

Drug Name Therapeutic Category Key Structural Features Biological Target
Celecoxib Anti-inflammatory 1H-pyrazole-3-sulfonamide Cyclooxygenase-2 (COX-2)
Rimonabant Anti-obesity 1H-pyrazole-3-carboxamide Cannabinoid receptor CB1
Fezolamide Antidepressant 1H-pyrazole-3-carboxylic acid Monoamine oxidase (MAO)

The carboxylic acid group at position 3 enhances water solubility while allowing salt formation for improved pharmacokinetics. Studies demonstrate that this moiety participates in critical hydrogen-bonding interactions with enzymatic active sites, as seen in fragment-based designs targeting coagulation Factor XIa (FXIa). For instance, replacing acrylamide groups with 5-phenyl-1H-pyrazole-3-carboxamide improved inhibitor potency against FXIa by optimizing binding pocket interactions.

Rationale for 4-Chlorophenyl and Hydroxyethyl Substituents in Antifungal Agent Design

The incorporation of a 4-chlorophenyl substituent at position 1 and a 2-hydroxyethyl group at position 4 of the pyrazole ring reflects deliberate molecular engineering to enhance antifungal efficacy.

4-Chlorophenyl Substituent

  • Electron-Withdrawing Effects : The chlorine atom increases ring electronegativity, improving membrane permeability and resistance to oxidative metabolism.
  • Hydrophobic Interactions : The aromatic system facilitates van der Waals interactions with fungal cytochrome P450 enzymes, a common target of azole antifungals.
  • Bioactivity Correlation : Derivatives bearing 4-chlorophenyl groups, such as 3-(4-chlorophenyl)-4-substituted pyrazoles, demonstrated potent activity against Candida albicans (MIC: 8–16 μg/mL) and Aspergillus fumigatus (MIC: 4–8 μg/mL).

2-Hydroxyethyl Substituent

  • Hydrophilicity Modulation : The hydroxyl group counters the lipophilicity of the chlorophenyl group, balancing logP values for optimal bioavailability.
  • Hydrogen-Bonding Capacity : This moiety may interact with fungal lanosterol 14α-demethylase (CYP51), mimicking natural substrate interactions seen in fluconazole derivatives.
  • Stereochemical Influence : The ethyl spacer provides conformational flexibility, enabling adaptive binding to enzyme active sites.

Table 2: Comparative Antifungal Activity of Pyrazole Derivatives with Varied Substituents

Compound Substituents (Positions 1 and 4) MIC Against C. albicans (μg/mL) EC₅₀ Against R. solani (μg/mL)
7ai (Isoxazolol derivative) Trifluoromethyl, Isoxazolol 32 0.37
34b (Chlorophenyl derivative) 4-Chlorophenyl, Methylidene 17.2 mm inhibition zone N/A
Target Compound 4-Chlorophenyl, 2-Hydroxyethyl 8 (Predicted) 0.5 (Predicted)

The synergistic combination of these substituents addresses key challenges in antifungal development, including target specificity and resistance mitigation. For example, the hydroxyethyl group may reduce efflux pump recognition in azole-resistant Candida strains by altering compound polarity.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQJMJIVJHVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, particularly focusing on its anticancer activities and kinase inhibition.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with appropriate substituents. Recent studies have reported the synthesis of related compounds that exhibit promising biological activities, highlighting the versatility of pyrazole-based structures in drug design .

Anticancer Properties

Research has shown that derivatives of pyrazole, including the compound , exhibit notable anticancer activity. A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects against glioblastoma cell lines. Specifically, compound 4j (related to the target compound) inhibited the growth of glioma cells with an EC50 value indicating effective cytotoxicity while showing minimal toxicity towards non-cancerous cells .

CompoundCell LineEC50 (µM)Remarks
4j U87MG12Inhibits glioma growth
4j C614Selective for cancer cells
4j U25110Potent anti-glioma activity

Kinase Inhibition

The biological activity of this compound is also attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been reported that the related compound 4j specifically inhibits AKT2/PKBβ, a key player in glioma malignancy. The IC50 values for AKT2 and AKT1 were found to be 12 µM and 14 µM respectively, indicating a strong inhibitory potential .

The mechanism underlying the anticancer effects is primarily linked to the inhibition of the AKT signaling pathway. AKT is known for its role in promoting cell survival and proliferation; thus, its inhibition can lead to apoptosis in cancer cells. The selectivity towards cancer cells over normal cells suggests that these compounds could be developed into targeted therapies with reduced side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Pyrazole Derivatives : A review highlighted various pyrazole compounds exhibiting anticancer properties across different cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The derivatives showed GI50 values ranging from 3.79 µM to 42.30 µM .
  • Inhibition of Cancer Cell Proliferation : Other derivatives demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole Derivatives

Compound Name Key Substituents Notable Differences Reference
Target Compound: 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl, 2-hydroxyethyl, carboxylic acid Reference compound
Bisulfate salts of (()-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (Compounds 26, 30) Morpholin-4-ylamide, 2,4-dichlorophenyl, bisulfate salt Amide vs. carboxylic acid; additional Cl
ST3 ((S)-5-[(R)-2-amino-2-carboxyethyl]-1-[4-(3-fluoropropyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid) Fluoropropyl, amino-carboxyethyl Fluorine substitution; branched side chain
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Dual chlorophenyl, methyl groups Lack of hydroxyethyl/carboxylic acid
Methyl (Z)-4-...-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (Compound 13a) Methyl ester, chloro-substituted chromen Ester vs. carboxylic acid; chromen fusion
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid Nitrophenyl Nitro vs. chlorophenyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl group provides moderate electron-withdrawing effects, comparable to the nitro group in , but with reduced steric hindrance.
  • Polarity : The hydroxyethyl and carboxylic acid groups enhance hydrophilicity compared to esters (e.g., ) or amides (e.g., ).
  • Bioisosteres : The morpholin-4-ylamide in and fluoropropyl in represent bioisosteric replacements for the carboxylic acid, altering pharmacokinetic profiles.

Table 2: Reported Bioactivities of Pyrazole Analogs

Compound Biological Activity Mechanism/Target Reference
Target Compound Not explicitly reported; structural analogs suggest CNS or metabolic applications Potential NMDA/CB1 receptor modulation
Compounds 26, 30 (bisulfate salts) Significant body weight reduction CB1 receptor antagonism
ST3 NMDA receptor antagonism Neuroprotection
Rimonabant (Reference compound) Anti-obesity CB1 receptor antagonism

Key Insights :

  • CB1 Antagonism : The bisulfate salts in show potent CB1 antagonism, similar to rimonabant, attributed to their dichlorophenyl and morpholinamide groups. The target compound’s chlorophenyl and hydroxyethyl groups may position it for similar applications but require validation.
  • NMDA Antagonism: ST3’s fluoropropyl and amino-carboxyethyl groups enable NMDA receptor binding , suggesting the target compound’s carboxylic acid could facilitate interactions with glutamate receptors.

Table 3: Physicochemical Properties

Compound Solubility (Predicted) logP (Estimated) Synthetic Route
Target Compound Moderate (aqueous) ~1.5 Vilsmeier–Haack reaction (analogous to )
Compound 13a (methyl ester) Low ~3.2 Multicomponent reaction
1-(4-Nitrophenyl)-...-carboxylic acid Low ~1.8 Cyclocondensation

Key Points :

  • Hydroxyethyl vs. Ester : The hydroxyethyl group in the target compound improves solubility compared to methyl esters (e.g., ).
  • Synthetic Flexibility : The Vilsmeier–Haack reaction (used in ) is adaptable for introducing aldehyde intermediates, which can be further functionalized to hydroxyethyl or carboxylic acid groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this pyrazole-3-carboxylic acid derivative, and how can reaction conditions influence yields?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via Vilsmeier-Haack reactions, as seen in analogous compounds like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Key factors include solvent polarity (e.g., DMF for high dielectric constant), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to diketone) .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structure of this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and hydroxyethyl group (δ 3.6–4.2 ppm for –CH₂OH). The carboxylic acid proton may appear broad at δ 12–14 ppm .
  • IR : Look for C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and N–H bends at ~1550 cm⁻¹ (pyrazole ring) .
  • X-ray Crystallography : Refinement using SHELXL (via Olex2 or SHELXTL) can resolve bond lengths (e.g., C–Cl ~1.74 Å) and dihedral angles to confirm stereochemistry. Data-to-parameter ratios >10 ensure reliability .

Q. What analytical methods are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<0.5%).
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic LC-MS analysis detect hydrolysis or oxidation products. Store at –20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data arising from different synthetic batches?

  • Methodological Answer : Batch variability often stems from trace solvents (e.g., DMF residues) or polymorphic forms. Conduct:

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms.
  • DSC/TGA : Detect solvates or hydrates affecting bioavailability.
  • Bioassay Replication : Test batches in triplicate using standardized assays (e.g., enzyme inhibition IC₅₀) to isolate synthetic artifacts .

Q. How can hydrogen-bonding networks and graph set analysis predict crystal packing and solubility?

  • Methodological Answer : Use Mercury (CCDC) to analyze hydrogen-bond motifs:

  • Graph Set Notation : Identify chains (C(4)), rings (R₂²(8)), or self-assembled dimers. For example, the carboxylic acid group may form cyclic R₂²(8) motifs with adjacent molecules, reducing solubility.
  • Solubility Prediction : Strong intermolecular H-bonding (e.g., O–H⋯O) correlates with low aqueous solubility. Modify substituents (e.g., –OH to –OCH₃) to disrupt packing .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole-based enzyme inhibitors?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at C4 (hydroxyethyl) and C5 (oxo) to modulate steric and electronic effects. For example, replacing –CH₂CH₂OH with –CH₂CF₃ enhances lipophilicity (logP ↑0.5).
  • Docking Studies : Use AutoDock Vina with enzyme PDB files (e.g., COX-2 or kinases) to prioritize synthetic targets. Validate with IC₅₀ assays and correlate ∆G binding energies (R² >0.8) .

Q. How to design mechanistic studies for oxidative degradation pathways under physiological conditions?

  • Methodological Answer :

  • LC-HRMS : Identify degradation products (e.g., hydroxylated or dechlorinated species) in simulated gastric fluid (pH 1.2) or liver microsomes.
  • Isotope Labeling : Use ¹⁸O–H₂O to trace hydrolysis of the oxo group.
  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict reactive sites (e.g., C5=O susceptibility to nucleophilic attack) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.